molecular formula C16H14N4OS B2622597 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170971-74-0

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2622597
CAS No.: 1170971-74-0
M. Wt: 310.38
InChI Key: BDINEWNJOFGRGS-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthothiazole ring fused with a pyrazole ring, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as 1-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide, primarily targets specific enzymes involved in cellular metabolism. These enzymes play crucial roles in regulating metabolic pathways, and their inhibition can disrupt normal cellular functions, leading to therapeutic effects against certain diseases .

Mode of Action

This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing their respective biochemical reactions. As a result, the compound can effectively reduce the activity of these enzymes, leading to a decrease in the production of key metabolites necessary for cell survival and proliferation .

Biochemical Pathways

The inhibition of target enzymes by this compound affects several biochemical pathways. These pathways include those involved in energy production, nucleotide synthesis, and lipid metabolism. By disrupting these pathways, the compound can induce cellular stress and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream after administration and distributed to various tissues, including the target sites. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. Finally, the compound and its metabolites are excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By targeting key enzymes and disrupting essential biochemical pathways, the compound can effectively hinder the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, which could lead to its degradation. Additionally, interactions with other molecules in the body, such as proteins or other drugs, can impact its bioavailability and therapeutic effectiveness .

: Based on general knowledge of similar compounds and their mechanisms of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the naphthothiazole intermediate, followed by its reaction with a pyrazole derivative to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties. Its combination of a naphthothiazole ring with a pyrazole ring provides a versatile scaffold for further functionalization and optimization in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-20-9-8-12(19-20)15(21)18-16-17-14-11-5-3-2-4-10(11)6-7-13(14)22-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINEWNJOFGRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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